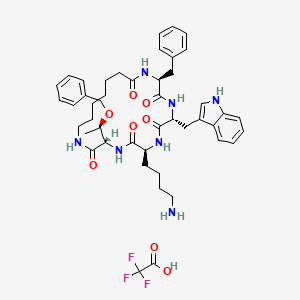
Cyclosomatostatin (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclosomatostatin (TFA) is a potent somatostatin receptor antagonist. It is primarily used in scientific research to investigate the effects of somatostatin on various cell types by antagonizing its receptors. This compound is particularly effective in inhibiting somatostatin receptor type 1 (SSTR1) signaling, which decreases cell proliferation and sphere-formation in colorectal cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclosomatostatin (TFA) is synthesized through a series of peptide synthesis reactions. The process involves the cyclization of a linear peptide chain to form a cyclic structure. The typical sequence includes amino acids such as lysine, threonine, phenylalanine, and tryptophan. The cyclization is achieved using specific reagents and conditions that promote the formation of a lactam bridge between the amino and carboxyl groups of the peptide chain .
Chemical Reactions Analysis
Types of Reactions: Cyclosomatostatin (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids such as methionine and cysteine.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed: The major products formed from these reactions include various analogs of cyclosomatostatin (TFA) with modified biological activities. These analogs are used to study the structure-activity relationships of somatostatin receptor antagonists .
Scientific Research Applications
Cyclosomatostatin (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study peptide synthesis and cyclization reactions.
Biology: Investigates the role of somatostatin receptors in cell signaling and proliferation.
Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting somatostatin receptor signaling.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Mechanism of Action
Cyclosomatostatin (TFA) exerts its effects by binding to somatostatin receptors, particularly SSTR1. By antagonizing these receptors, it inhibits the downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer research, where cyclosomatostatin (TFA) has been shown to reduce the proliferation of colorectal cancer cells .
Comparison with Similar Compounds
Angiopeptin TFA: A cyclic octapeptide analogue of somatostatin with weak receptor agonist activity.
Pasireotide acetate: A long-acting cyclohexapeptide somatostatin analogue with improved agonist activity at multiple somatostatin receptor subtypes.
L-803087 TFA: A selective somatostatin receptor type 4 agonist.
Uniqueness: Cyclosomatostatin (TFA) is unique due to its potent antagonistic activity at somatostatin receptors, particularly SSTR1. This specificity makes it a valuable tool in research focused on understanding the role of somatostatin signaling in various biological processes and diseases .
Properties
Molecular Formula |
C46H58F3N7O8 |
|---|---|
Molecular Weight |
894.0 g/mol |
IUPAC Name |
(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H57N7O6.C2HF3O2/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45;3-2(4,5)1(6)7/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53);(H,6,7)/t30-,36+,37+,38-,40+;/m1./s1 |
InChI Key |
ZBJFJJBSVAAJDQ-JZXGHADUSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


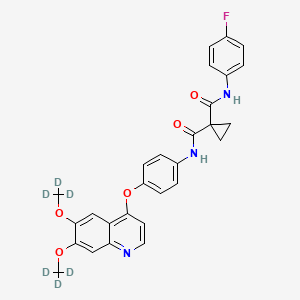
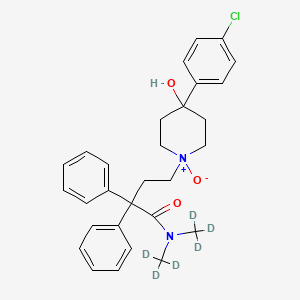
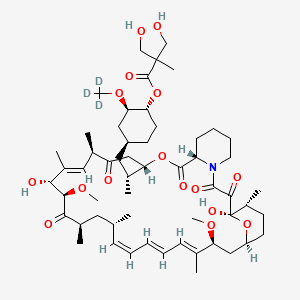
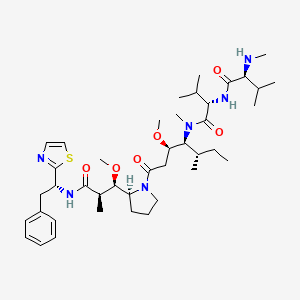
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
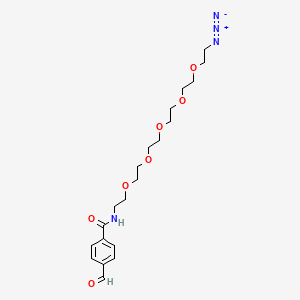
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
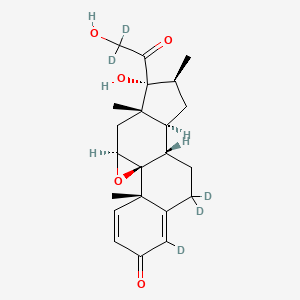

![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
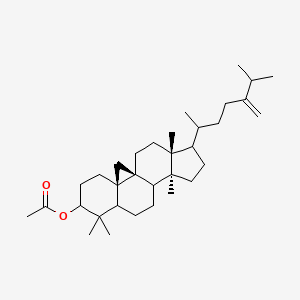
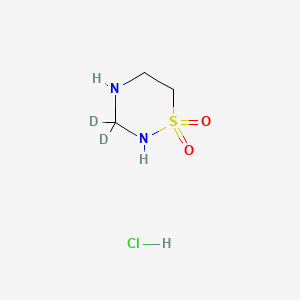
![[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12426295.png)

